4-Fluorophenol-d5

Isotopic Purity Mass Spectrometry Internal Standard

4-Fluorophenol-d5 (CAS 1219804-93-9) is a perdeuterated isotopic analog of 4-fluorophenol, wherein all five aromatic hydrogen atoms are substituted with deuterium. With a molecular formula of C₆D₅FO and a molecular weight of 117.13 g/mol, this stable isotope-labeled compound serves as a critical internal standard for accurate quantification of non-deuterated 4-fluorophenol (CAS 371-41-5) via mass spectrometry.

Molecular Formula C6H5FO
Molecular Weight 117.13 g/mol
Cat. No. B12388589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenol-d5
Molecular FormulaC6H5FO
Molecular Weight117.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)F
InChIInChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD
InChIKeyRHMPLDJJXGPMEX-HXRFYODMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Fluorophenol-d5: Deuterated Internal Standard for Quantifying p-Fluorophenol in Environmental and Pharmaceutical Analysis


4-Fluorophenol-d5 (CAS 1219804-93-9) is a perdeuterated isotopic analog of 4-fluorophenol, wherein all five aromatic hydrogen atoms are substituted with deuterium . With a molecular formula of C₆D₅FO and a molecular weight of 117.13 g/mol, this stable isotope-labeled compound serves as a critical internal standard for accurate quantification of non-deuterated 4-fluorophenol (CAS 371-41-5) via mass spectrometry . Its high isotopic enrichment of 98 atom% D ensures minimal spectral overlap with the target analyte, enabling precise correction for matrix effects and instrument variability in complex sample matrices .

Why Non-Deuterated or Alternative Isotopic 4-Fluorophenol Analogs Cannot Be Directly Substituted for 4-Fluorophenol-d5 in Trace-Level LC-MS Quantification


Generic substitution of a non-deuterated internal standard or a structurally related analog for 4-fluorophenol-d5 fails because these alternatives cannot fully compensate for matrix-induced ion suppression/enhancement and sample preparation losses. Non-deuterated 4-fluorophenol co-elutes with the native analyte, making it indistinguishable in MS detection and thus unusable as an internal calibrant . While surrogate internal standards (e.g., 4-chlorophenol-d4) may offer similar physicochemical properties, they do not precisely co-elute with 4-fluorophenol under all chromatographic conditions, leading to incomplete correction of matrix effects and variable recovery [1]. In contrast, 4-fluorophenol-d5, with five deuterium atoms (mass shift +5 Da), provides near-identical extraction recovery, ionization efficiency, and chromatographic retention to the native analyte, ensuring robust normalization of analytical variability [1].

Quantitative Differentiation Evidence: 4-Fluorophenol-d5 Versus Key Comparators


Isotopic Enrichment and Mass Differential Superiority Over Non-Deuterated 4-Fluorophenol

4-Fluorophenol-d5 achieves a certified isotopic enrichment of 98 atom% D, providing a consistent +5 Da mass shift relative to the non-deuterated analyte (C₆H₅FO, MW 112.10). This large mass differential ensures that the internal standard signal does not overlap with the natural isotopic envelope of the target analyte, enabling unambiguous peak assignment and accurate peak area integration in MS quantitation .

Isotopic Purity Mass Spectrometry Internal Standard

Matrix Effect Compensation in Environmental Water Analysis (DIN 38407-27 Compliance)

4-Fluorophenol-d5 is explicitly specified as an internal standard in the German standard method DIN 38407-27 for the determination of selected phenols in groundwater, leachate, and aqueous eluates . This regulatory acceptance is based on its ability to normalize matrix effects that would otherwise compromise quantification accuracy. In contrast, non-deuterated 4-fluorophenol cannot serve this function as it is indistinguishable from the native analyte, while alternative isotopic analogs like 13C-labeled compounds may have different extraction recoveries or chromatographic behavior [1].

Matrix Effects Environmental Analysis DIN 38407-27

Chromatographic Co-elution Fidelity Compared to Surrogate Internal Standards

Deuterated internal standards like 4-fluorophenol-d5 exhibit near-identical chromatographic retention times to their non-deuterated counterparts under reversed-phase LC conditions. In contrast, non-isotopic surrogate internal standards (e.g., 4-chlorophenol-d4) can show retention time differences of >0.1 minutes, leading to incomplete compensation of matrix effects during gradient elution [1][2]. The minimal isotope effect of perdeuteration ensures that 4-fluorophenol-d5 co-elutes precisely with the target analyte, a critical requirement for accurate normalization of ionization efficiency in LC-ESI-MS [1].

Chromatography Retention Time Isotope Effect

Priority Applications for 4-Fluorophenol-d5 Based on Quantitative Evidence


Trace-Level Quantification of 4-Fluorophenol in Groundwater and Leachate per DIN 38407-27

4-Fluorophenol-d5 is the specified internal standard in DIN 38407-27 for determining phenolic pollutants in environmental waters. Its use ensures compliance with this regulatory method and enables accurate quantification of 4-fluorophenol at ng/L levels in complex aqueous matrices . The deuterated IS corrects for matrix-induced ion suppression commonly observed in groundwater and landfill leachate samples, delivering recoveries within 70–120% as required by method validation guidelines .

Pharmacokinetic and Metabolic Profiling of Fluorinated Drug Candidates

In drug development, 4-fluorophenol-d5 serves as a stable isotope-labeled internal standard for quantifying 4-fluorophenol, a common metabolite or synthetic intermediate of fluorinated pharmaceuticals. Its use in LC-MS/MS bioanalysis corrects for variable extraction recovery and ionization efficiency across different biological matrices (plasma, urine, tissue homogenates), improving assay precision to ≤15% CV at LLOQ levels [1]. This is particularly critical for studies requiring FDA/EMA-compliant bioanalytical method validation [1].

Method Development for Simultaneous Analysis of Multiple Phenols in Complex Samples

For laboratories developing multi-analyte LC-MS methods for phenols, 4-fluorophenol-d5 can be employed as an internal standard for 4-fluorophenol while other deuterated analogs (e.g., phenol-d5, 4-chlorophenol-d4) are used for their respective targets. The +5 Da mass shift allows for distinct MRM transitions that do not interfere with other phenolic compounds, facilitating multiplexed quantification in environmental or food safety applications .

Quality Control of 4-Fluorophenol as a Reference Material or Synthesis Intermediate

Chemical manufacturers and analytical laboratories can use 4-fluorophenol-d5 as an internal standard for verifying the purity and stability of non-deuterated 4-fluorophenol reference materials or bulk synthetic intermediates. The deuterated IS enables precise quantification of the target compound in the presence of structurally related impurities, supporting ISO/IEC 17025 accredited analytical procedures .

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